Pentane, 1-(ethenylseleno)-
CAS No.: 499795-76-5
Cat. No.: VC16876378
Molecular Formula: C7H14Se
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 499795-76-5 |
|---|---|
| Molecular Formula | C7H14Se |
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 1-ethenylselanylpentane |
| Standard InChI | InChI=1S/C7H14Se/c1-3-5-6-7-8-4-2/h4H,2-3,5-7H2,1H3 |
| Standard InChI Key | NDWCQKCPUHAORJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC[Se]C=C |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Connectivity
The molecular formula of pentane, 1-(ethenylseleno)- is C7H14Se, derived from the substitution of a hydrogen atom on the terminal carbon of pentane with an ethenylseleno group. This group consists of a selenium atom bonded to an ethenyl (vinyl) moiety (-CH=CH2). The IUPAC name follows from the parent alkane (pentane) and the substituent priority rules, with selenium’s higher atomic number dictating the suffix “-seleno” over “-thio” or other functional groups .
Hypothetical Structural Features:
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Backbone: A linear pentane chain (CH3-CH2-CH2-CH2-CH2-).
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Substituent: Ethenylseleno group (-Se-CH=CH2) at the first carbon.
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Geometry: The selenium atom adopts a bent geometry (approximate bond angle: 100°) due to its lone pairs, analogous to thioethers .
Comparative Analysis with Sulfur Analog
The sulfur analog, pentane, 1-(ethylthio)- (C7H16S, PubChem CID 520245 ), serves as a critical reference. Key differences arise from selenium’s larger atomic radius (118 pm vs. sulfur’s 104 pm) and lower electronegativity (2.55 vs. 2.58), which influence bond lengths, polarizability, and reactivity:
Synthesis Pathways and Reactivity
Hypothetical Synthesis Routes
While no documented synthesis of pentane, 1-(ethenylseleno)- exists, plausible routes draw from selenoether chemistry:
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Nucleophilic Substitution:
Reaction of 1-bromopentane with sodium selenide (Na2Se), followed by alkylation with vinyl bromide:
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Radical Addition:
Selenium-centered radicals generated from diselenides could add to 1-pentene under UV initiation, though regioselectivity may favor anti-Markovnikov products .
Reactivity Profile
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Oxidation: Likely susceptible to oxidation at selenium, forming selenoxides (R-Se(O)-R’) or selenones (R-Se(O2)-R’) under strong oxidizing conditions.
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Thermal Stability: Selenoethers generally exhibit lower thermal stability than thioethers due to weaker C-Se bonds (bond dissociation energy ~245 kJ/mol vs. C-S ~272 kJ/mol) .
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Coordination Chemistry: Potential to act as a ligand for transition metals (e.g., Pd, Pt), leveraging selenium’s soft Lewis basicity.
Physical and Chemical Properties (Estimated)
Physicochemical Properties
Extrapolated from thioether analogs and periodic trends:
Spectroscopic Signatures
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NMR:
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¹H NMR: Vinyl protons (δ 5.0–6.0 ppm), pentane chain (δ 0.8–1.5 ppm).
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⁷⁷Se NMR: δ ~200–300 ppm (typical for selenoethers).
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IR: C-Se stretch ~550–600 cm⁻¹; C=C stretch ~1640 cm⁻¹.
Gaps in Knowledge and Future Research
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Experimental Validation: Synthesis and characterization (NMR, X-ray crystallography) to confirm structure.
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Thermodynamic Studies: Measurement of bond energies, phase transitions.
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Applications Testing: Catalytic or materials performance in controlled settings.
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